Formidacillin

説明

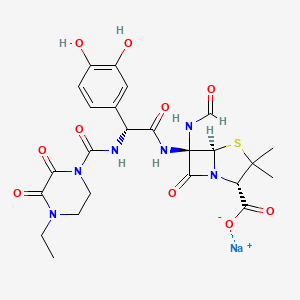

Formidacillin (IUPAC name: (2S,5R,6R)-6-{[(2R)-2-(3,4-dihydroxyphenyl)-2-{[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}acetyl]amino}-6-(formylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) is a semisynthetic penicillin derivative distinguished by a formamido group at the 6α position of the β-lactam ring (Figure 1) . This structural modification confers enhanced resistance to β-lactamase enzymes and improves activity against Gram-negative bacilli, particularly Enterobacteriaceae . This compound is classified under "penicillins mainly acting on Gram-negative bacteria," alongside temocillin, mecillinam, and pivmecillinam .

特性

CAS番号 |

94425-13-5 |

|---|---|

分子式 |

C24H27N6NaO10S |

分子量 |

614.6 g/mol |

IUPAC名 |

sodium;(2S,5R,6R)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C24H28N6O10S.Na/c1-4-28-7-8-29(18(36)17(28)35)22(40)26-14(11-5-6-12(32)13(33)9-11)16(34)27-24(25-10-31)20(39)30-15(19(37)38)23(2,3)41-21(24)30;/h5-6,9-10,14-15,21,32-33H,4,7-8H2,1-3H3,(H,25,31)(H,26,40)(H,27,34)(H,37,38);/q;+1/p-1/t14-,15+,21-,24-;/m1./s1 |

InChIキー |

PYLWBTPVPPYFNW-ANIXHHLQSA-M |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC(=C(C=C2)O)O)C(=O)NC3(C4N(C3=O)C(C(S4)(C)C)C(=O)[O-])NC=O.[Na+] |

異性体SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC(=C(C=C2)O)O)C(=O)N[C@]3([C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-])NC=O.[Na+] |

正規SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC(=C(C=C2)O)O)C(=O)NC3(C4N(C3=O)C(C(S4)(C)C)C(=O)[O-])NC=O.[Na+] |

同義語 |

BRL 36650 BRL-36650 fomidacillin foramidocillin formidacillin sodium 6 beta-(D-2-(4-ethyl-2,3-dioxopiperazine-1-yl)carbonylamino)-2-(3,4-dihydroxyphenyl)acetamido-6 alpha-formamido-penicillinate |

製品の起源 |

United States |

類似化合物との比較

Core Structural Features

Formidacillin shares the β-lactam core common to all penicillins but incorporates unique functional groups:

Table 1: Structural Features of this compound vs. Key Comparators

| Compound | 6α-Substituent | Side Chain Features | β-Lactamase Stability |

|---|---|---|---|

| This compound | Formamido | 3,4-dihydroxyphenyl + piperazine | High |

| Temocillin | Methoxy | Thiophene-carboxylic acid | Moderate |

| Mecillinam | Hexahydrophthalazine | Amidino group | Low |

| Ampicillin | None | Phenyl group | Low |

Pharmacodynamic and Antimicrobial Spectrum Comparison

This compound exhibits a narrow spectrum focused on Gram-negative pathogens, contrasting with broader-spectrum agents like ampicillin or carbenicillin.

Table 2: Antimicrobial Spectrum

| Compound | Gram-Negative Coverage | Gram-Positive Coverage | Notable Resistance Mechanisms Overcome |

|---|---|---|---|

| This compound | E. coli, Klebsiella spp. | Limited | Plasmid-mediated β-lactamases |

| Temocillin | Enterobacter, Salmonella | None | AmpC β-lactamases |

| Mecillinam | E. coli, Shigella | None | PBP2-targeted activity |

| Piperacillin | Broad (incl. Pseudomonas) | Moderate | Extended-spectrum β-lactamases (ESBL) |

Pharmacokinetic Profile Comparison

This compound’s pharmacokinetics are optimized for sustained bactericidal activity:

Table 3: Pharmacokinetic Parameters

| Compound | Half-Life (h) | Protein Binding (%) | Renal Excretion (%) | Key Metabolic Pathway |

|---|---|---|---|---|

| This compound | 4.5–6.0 | 85–90 | 60–70 | Hepatic (non-CYP) |

| Temocillin | 4.8–5.5 | 80–85 | 70–80 | Renal (unchanged) |

| Ampicillin | 1.0–1.5 | 15–25 | 75–90 | Renal (unchanged) |

| Mecillinam | 1.2–1.8 | 5–10 | 60–70 | Hepatic hydrolysis |

Clinical and Regulatory Considerations

- Indications : this compound is approved for complicated urinary tract infections (cUTIs) and intra-abdominal infections in regions recognizing its regulatory filings .

- Formulation Stability : Requires refrigeration (2–8°C) due to hydrolytic sensitivity, unlike temocillin, which is stable at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。